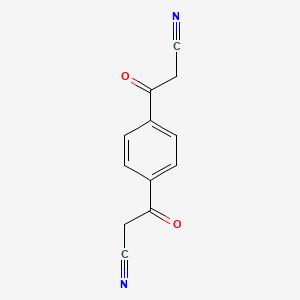

1,4-DI(Cyanoacetyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

4640-70-4 |

|---|---|

Molecular Formula |

C12H8N2O2 |

Molecular Weight |

212.20 g/mol |

IUPAC Name |

3-[4-(2-cyanoacetyl)phenyl]-3-oxopropanenitrile |

InChI |

InChI=1S/C12H8N2O2/c13-7-5-11(15)9-1-2-10(4-3-9)12(16)6-8-14/h1-4H,5-6H2 |

InChI Key |

UGDGBJUIWOFRND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC#N)C(=O)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Di Cyanoacetyl Benzene and Analogous Systems

Direct Cyanoacetylation Strategies

Direct cyanoacetylation involves the introduction of cyanoacetyl groups directly onto the benzene (B151609) ring through electrophilic aromatic substitution. These methods are attractive for their directness but face challenges related to reagent stability and reaction control.

Employment of Cyanoacetyl Halides in Benzene Functionalization

The most direct conceptual route to 1,4-DI(Cyanoacetyl)benzene is the Friedel-Crafts acylation of benzene using cyanoacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgsavemyexams.com This reaction proceeds via an electrophilic aromatic substitution mechanism. savemyexams.comlibretexts.org

The mechanism involves two primary stages:

Formation of the Electrophile : The Lewis acid catalyst activates the cyanoacetyl chloride, forming a highly electrophilic acylium ion, which is stabilized by resonance. youtube.com

Electrophilic Attack : The π-electron system of the benzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion.

Rearomatization : A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the acylated product. libretexts.org

To achieve 1,4-disubstitution, the reaction must proceed twice. The first cyanoacetyl group introduced is deactivating and meta-directing, which presents a significant hurdle for the introduction of the second group at the para position. Therefore, achieving 1,4-difunctionalization via this method is challenging and often results in low yields and mixtures of isomers. Furthermore, the product ketone forms a stable complex with the Lewis acid, necessitating the use of stoichiometric or greater amounts of the catalyst. wikipedia.org The inherent instability of acyl chlorides also presents practical difficulties. youtube.com

Utility of 1-(Cyanoacetyl)-3,5-dimethylpyrazole as a Cyanoacetylating Agent

1-(Cyanoacetyl)-3,5-dimethylpyrazole has emerged as a highly effective and versatile cyanoacetylating agent. nih.gov Compared to the highly reactive and unstable cyanoacetyl chloride, this pyrazole-based reagent is a stable, crystalline solid that is easier to handle. researchgate.net It has proven superior for the N-cyanoacetylation of various amines, affording high yields with the advantage that the 3,5-dimethylpyrazole (B48361) byproduct is easily removed. nih.gov

This reagent is particularly effective for synthesizing analogs of this compound where the cyanoacetyl groups are linked via nitrogen atoms. For instance, it is used in the efficient cyanoacetylation of aromatic amines like N,N-dimethylbenzene-1,4-diamine and p-aminobenzoic acid. sapub.orgnih.gov While its primary application is in N-acylation, some instances of C-acylation on highly activated substrates have been reported, although its use for the direct C-cyanoacetylation of a simple benzene ring is not established. researchgate.net

Exploration of Alternative Acylating Agents for Dual Cyanoacetylation

Research has explored other acylating systems to overcome the limitations of cyanoacetyl halides. One notable method involves the use of cyanoacetic acid in combination with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or with an activating agent such as acetic anhydride. nih.gov These methods are commonly used in peptide synthesis and can be adapted for cyanoacetylation. Another approach involves reacting a carboxylic acid with thionyl chloride to generate the more reactive acyl chloride in situ for immediate use in a Friedel-Crafts reaction.

A comparative analysis of these direct cyanoacetylation agents is presented below.

| Acylating Agent System | Advantages | Disadvantages |

| Cyanoacetyl Chloride / AlCl₃ | Direct C-C bond formation. wikipedia.org | Reagent instability; harsh conditions; requires stoichiometric catalyst; poor regioselectivity for di-substitution. wikipedia.org |

| 1-(Cyanoacetyl)-3,5-dimethylpyrazole | Stable, solid reagent; high yields for N-acylation; easy byproduct removal. nih.gov | Primarily effective for N-acylation of amines to form analogs, not direct C-acylation of benzene. researchgate.netnih.gov |

| Cyanoacetic Acid / Activator (e.g., DCC, Acetic Anhydride) | Milder reaction conditions; avoids use of unstable acyl halides. nih.gov | Primarily used for N-acylation; may require purification to remove activator byproducts. |

Multi-Step Assembly and Condensation Approaches

Synthetic Routes Originating from 1,4-Diaminobenzene Derivatives

An important structural isomer of this compound is N,N'-bis(cyanoacetyl)-1,4-phenylenediamine. This analogous system can be synthesized with high efficiency by the double N-cyanoacetylation of 1,4-diaminobenzene. The reaction is typically carried out using a suitable cyanoacetylating agent, with 1-(cyanoacetyl)-3,5-dimethylpyrazole being a preferred choice due to its high reactivity with amines and the mild conditions required. nih.govscispace.com

The synthesis proceeds by the nucleophilic attack of the amino groups of 1,4-diaminobenzene on two equivalents of the cyanoacetylating reagent. This method provides excellent regiochemical control, as the C-N bonds are formed specifically at the locations of the original amino groups.

Strategies Involving Active Methylene (B1212753) Precursors

Condensation reactions involving active methylene compounds provide a powerful and versatile strategy for constructing the target diketone structure. A prominent method is the Claisen condensation, which forms carbon-carbon bonds by reacting an ester with another carbonyl compound in the presence of a strong base. wikipedia.orgnumberanalytics.com

A plausible route to this compound involves a double Claisen condensation between a terephthalate (B1205515) ester, such as diethyl terephthalate, and acetonitrile (B52724). uomustansiriyah.edu.iqmasterorganicchemistry.com The mechanism proceeds as follows:

Carbanion Formation : A strong base (e.g., sodium ethoxide, sodium hydride) deprotonates the α-carbon of acetonitrile (CH₃CN) to form a nucleophilic cyanomethyl carbanion (⁻CH₂CN).

Nucleophilic Acyl Substitution : The cyanomethyl carbanion attacks the electrophilic carbonyl carbon of one of the ester groups on diethyl terephthalate. This is followed by the elimination of an ethoxide leaving group to form a β-ketonitrile. pressbooks.pub

Second Condensation : The process is repeated on the second ester group at the para position to yield the final this compound product after an acidic workup.

A related strategy starts from terephthalaldehyde (B141574). impactfactor.orgcymitquimica.com While a Knoevenagel condensation with a cyanoacetic ester would lead to an unsaturated system, terephthalaldehyde can be used to build other 1,4-phenylene bridged structures. researchgate.net A particularly relevant synthesis is that of 4-(2-cyanoacetyl)benzoic acid, which was achieved by reacting 4-pentanoylbenzoic acid with acetonitrile in the presence of sodium hydride. researchgate.net This demonstrates the feasibility of using an activated methyl group (next to a carbonyl) and acetonitrile to form the desired cyanoacetyl moiety, a principle directly applicable to a terephthalic acid-derived starting material.

| Starting Material | Key Reagents | Reaction Type | Product |

| Diethyl terephthalate | Acetonitrile, Strong Base (e.g., NaH, NaOEt) | Claisen Condensation | This compound |

| 1,4-Diaminobenzene | 1-(Cyanoacetyl)-3,5-dimethylpyrazole (2 equiv.) | N-Acylation | N,N'-bis(cyanoacetyl)-1,4-phenylenediamine |

| Terephthalaldehyde | Various (e.g., amines, active methylene compounds) | Condensation (e.g., Schiff base, Knoevenagel) | Various 1,4-phenylene bridged systems impactfactor.orgresearchgate.net |

Advances in Environmentally Benign Synthesis of Cyanoacetylated Arenes

The development of synthetic methods that are efficient, cost-effective, and environmentally friendly is a primary goal of modern chemistry. acs.org Traditional methods for organic synthesis often rely on hazardous solvents, harsh reaction conditions, and stoichiometric reagents, leading to significant waste generation. nih.govmrforum.com In the context of producing cyanoacetylated arenes and related compounds, which are valuable precursors in organic synthesis, there has been a considerable shift towards "green" chemistry principles. acs.orgnih.gov These advances focus on minimizing environmental impact by employing alternative energy sources, greener solvents, and catalyst-free or recyclable catalytic systems. researchgate.netresearchgate.net

Key environmentally benign strategies that have been successfully applied to the synthesis of cyanoacetylated compounds and their derivatives include the use of ultrasound and microwave irradiation, reactions in green solvents like water or polyethylene (B3416737) glycol (PEG), and solvent-free or catalyst-free reaction conditions. nih.govrsc.orgrsc.orgscirp.org

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis has emerged as a powerful and eco-friendly alternative to conventional heating for various organic transformations. nih.govnumberanalytics.com This technique utilizes high-frequency sound waves (typically 20 kHz to 10 MHz) to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. numberanalytics.com This collapse generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates and yields. numberanalytics.comresearchgate.net

Research has demonstrated the successful application of ultrasonication in N-cyanoacylation and the synthesis of N-substituted 2-pyridone derivatives. nih.gov For instance, the synthesis of N-cyanoacetamide derivatives and their subsequent cyclization to pyridones was achieved with higher yields and significantly shorter reaction times compared to conventional heating methods. nih.gov The use of ultrasound not only accelerates the reactions but also often leads to purer products, simplifying workup procedures. nih.gov This method stands out as a cost-effective and green tool for promoting organic reactions, avoiding the need for high temperatures and large volumes of solvents. nih.govucm.es

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Ethyl 4-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoate (4)

| Method | Reaction Time (hours) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Conventional Heating | 10 | Not Specified | 84 |

| Ultrasound (US) | 1.5 | 60 | 93 |

Microwave-Assisted Synthesis

Microwave irradiation is another non-conventional energy source that has revolutionized organic synthesis by offering rapid and efficient heating. rsc.orgcem.com Unlike conventional heating, where heat is transferred slowly from the outside of the vessel, microwave energy directly interacts with polar molecules in the reaction mixture, leading to uniform and instantaneous heating. This often results in dramatic reductions in reaction times, from hours to minutes, and improved product yields. cem.commdpi.com

Microwave-assisted synthesis has been effectively used for preparing a variety of heterocyclic compounds, including those derived from cyanoacetyl precursors. rsc.org Many of these procedures are conducted under solvent-free conditions, further enhancing their green credentials by eliminating the need for volatile and often toxic organic solvents. mdpi.comnih.gov For example, the synthesis of 1,4-dihydropyridine (B1200194) nucleoside analogues via a Hantzsch condensation reaction was successfully carried out under solvent-free, microwave-irradiated conditions, affording very high yields (86–96%) in a short period. nih.gov Similarly, symmetrical 1,4-disubstituted bis-1H-1,2,3-triazoles have been synthesized efficiently using microwave heating in aqueous media. mdpi.com

Table 2: Effect of Reaction Conditions on the Microwave-Assisted Synthesis of a 1,4-Dihydropyridine Nucleoside Analogue (5a)

| Solvent/Condition | Temperature (°C) | Time (minutes) | Yield (%) |

|---|---|---|---|

| 1,4-Dioxane | Not Specified | Not Specified | 72 |

| Solvent-Free | 50 | 20 | 86 |

| Solvent-Free | 60 | Not Specified | 93 |

| Solvent-Free (No Catalyst) | 60 | 30 | 20 |

Green Solvents and Catalyst-Free Conditions

The replacement of traditional volatile organic compounds (VOCs) with environmentally benign solvents is a cornerstone of green chemistry. mrforum.comresearchgate.net Water, polyethylene glycol (PEG), and ionic liquids are prominent examples of green solvents used in organic synthesis. mrforum.com PEG-400, for instance, has been employed as a reusable solvent medium for the one-pot, four-component synthesis of 3-cyano-2-pyridones. mrforum.com Similarly, water has been used as a medium for catalyst-free, three-component reactions to produce 1,4-diketone scaffolds. rsc.org

Furthermore, developing reactions that proceed without a catalyst or under solvent-free conditions represents a significant advance in sustainable synthesis. scirp.orgresearchgate.net Grinding techniques, for example, allow for solid-state reactions, completely eliminating the need for solvents. dntb.gov.ua Catalyst-free methods for the synthesis of imines have been developed by simply reacting an aldehyde and an amine and removing the water byproduct under reduced pressure. scirp.org These approaches not only simplify the experimental setup and product purification but also align perfectly with the green chemistry principle of waste prevention. acs.org

Reactivity and Derivatization Chemistry of 1,4 Di Cyanoacetyl Benzene

Reactions at the Cyanoacetyl Functionalities

The primary sites of reactivity in 1,4-di(cyanoacetyl)benzene are the two cyanoacetyl groups. These groups provide multiple reaction centers: the electrophilic carbonyl carbon, the nitrile carbon, and the highly acidic methylene (B1212753) protons located between the carbonyl and cyano groups.

Nucleophilic Addition and Condensation Reactions

The carbonyl groups of the cyanoacetyl moieties are susceptible to nucleophilic attack, leading to addition products that can subsequently undergo dehydration to form condensation products. masterorganicchemistry.com A prominent example of this reactivity is the Knoevenagel condensation. wikipedia.org In this reaction, the active methylene groups of this compound can react with aldehydes or ketones in the presence of a basic catalyst. wikipedia.org This process involves the nucleophilic addition of the enolate, formed by deprotonation of the active methylene group, to a carbonyl compound, followed by elimination of water to yield an α,β-unsaturated product.

The bifunctional nature of this compound allows for double Knoevenagel condensations, reacting with two equivalents of an aldehyde to produce symmetrical bis-α,β-unsaturated dicyano diketones. These reactions are foundational for creating larger, conjugated systems. researchgate.net

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reactant | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Aromatic Aldehydes | Basic catalyst (e.g., piperidine, ammonium (B1175870) acetate) | Bis(α,β-unsaturated dicyano diketones) |

| Reaction with Hydrazines | Hydrazine (B178648) hydrate (B1144303) / Phenylhydrazine | Solvent (e.g., ethanol), heat | Bis-pyrazolylbenzene derivatives |

Intramolecular and Intermolecular Cyclization Pathways

The dual reactivity of the cyanoacetyl groups makes this compound an excellent precursor for the synthesis of various heterocyclic and polycyclic compounds through cyclization reactions.

The synthesis of diverse heterocyclic systems is a hallmark of the utility of this compound.

Pyrans: Polysubstituted 4H-pyrans can be synthesized via one-pot, multi-component reactions. rsc.orgorgchemres.org For instance, the reaction of this compound, an aldehyde, and malononitrile (B47326) in the presence of a suitable catalyst can lead to the formation of bis(2-amino-3,5-dicyano-4H-pyran) derivatives. sioc-journal.cnresearchgate.net The mechanism typically involves an initial Knoevenagel condensation, followed by a Michael addition of a second active methylene compound and subsequent intramolecular cyclization. rsc.org

Pyridines: Symmetrically substituted pyridines and bipyridines can be accessed through multi-component reactions. organic-chemistry.orgresearchgate.net A common strategy involves the reaction of this compound with an aldehyde, an active methylene compound like malononitrile, and a nitrogen source such as ammonium acetate. researchgate.net This typically proceeds through a Hantzsch-like pyridine (B92270) synthesis pathway, yielding highly functionalized pyridine rings.

Pyrazoles: The reaction of this compound with hydrazines is a direct route to bis-pyrazole derivatives. beilstein-journals.orgorganic-chemistry.orgresearchgate.netmdpi.com The diketone functionality readily undergoes cyclocondensation with two equivalents of hydrazine or substituted hydrazines (e.g., phenylhydrazine) to form a stable 1,4-bis(pyrazolyl)benzene scaffold. nih.gov The specific isomer of the pyrazole (B372694) formed (e.g., 3- or 5-substituted) depends on the reaction conditions and the nature of the substituents on the hydrazine. beilstein-journals.org

Table 2: Synthesis of Heterocycles from this compound

| Target Heterocycle | Co-reactants | Key Reaction Type | Resulting Structure |

|---|---|---|---|

| Pyrans | Aldehydes, Malononitrile | Multi-component condensation/cyclization | Bis(4H-pyran) derivatives |

| Pyridines | Aldehydes, Malononitrile, Ammonium Acetate | Multi-component condensation/cyclization (Hantzsch-type) | Bis-pyridine derivatives |

| Pyrazoles | Hydrazine or substituted hydrazines | Cyclocondensation | 1,4-Bis(pyrazolyl)benzene derivatives |

Annulation reactions involving this compound can lead to the formation of fused, polycyclic systems. While direct, single-step annulations to form large polycyclic aromatic hydrocarbons are less common, the compound serves as a key starting material for building blocks that can undergo subsequent cyclization. For example, the Knoevenagel products derived from reactions with cyclic ketones can be used in further intramolecular cyclization reactions to generate fused ring systems. The synthesis of azuleno[2,1-b]pyridazines from a related cyanoacetyl precursor highlights the potential for forming complex fused heterocycles. mdpi.com Similarly, the construction of cyclophanes and other complex aromatic structures often relies on the step-wise assembly of reactive precursors, a role for which derivatives of this compound are well-suited. mun.ca

Construction of Heterocyclic Systems (e.g., Pyrans, Pyridines, Pyrazoles)

Exploitation of Active Methylene Character

The methylene groups in this compound are flanked by two strong electron-withdrawing groups (carbonyl and cyano), rendering the α-protons highly acidic and the carbon a potent nucleophile upon deprotonation. youtube.com This "active methylene" character is central to its reactivity. chemrxiv.org

This nucleophilicity is exploited in various C-C bond-forming reactions, including:

Alkylation: The enolates can be alkylated using alkyl halides, although care must be taken to control for O-alkylation versus C-alkylation. organic-chemistry.org

Acylation: Reaction with acyl chlorides can introduce a third carbonyl group at the methylene position.

Michael Addition: The enolate can act as a Michael donor, adding to α,β-unsaturated systems in a conjugate fashion. organic-chemistry.org

Coupling Reactions: The active methylene group can participate in coupling reactions, for example, with diazonium salts to form arylazo derivatives. sapub.org

This reactivity allows for extensive derivatization at the methylene position, creating a wide range of substituted β-keto nitriles which can then be used in further synthetic transformations.

Transformations of the 1,4-Phenylene Core

Direct chemical transformation of the central 1,4-phenylene ring of this compound is challenging. The two cyanoacetyl groups are strongly electron-withdrawing and act as powerful deactivating groups for electrophilic aromatic substitution. libretexts.orgmsu.edulibretexts.org These groups decrease the electron density of the benzene (B151609) ring, making it significantly less nucleophilic and thus less reactive towards electrophiles like those used in nitration, halogenation, or Friedel-Crafts reactions. byjus.comschoolwires.net Any electrophilic attack would be directed to the meta-positions relative to the existing substituents, but the high deactivation generally makes such reactions unfavorable under standard conditions. libretexts.org

Consequently, modifications to the phenylene core are typically carried out before the introduction of the cyanoacetyl groups. Alternatively, transformations of pyridines into benzene derivatives represent a skeletal editing approach that could potentially access substituted benzene cores that are otherwise difficult to synthesize directly. chemrxiv.org

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. pressbooks.pub The feasibility and orientation of these reactions are heavily influenced by the nature of the substituents already present on the ring. libretexts.org Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing). libretexts.org

The cyanoacetyl group (-CO-CH₂-CN) is a powerful electron-withdrawing group. This is due to the combined inductive effect and resonance effect of the carbonyl (C=O) moiety, which pulls electron density away from the benzene ring. As a result, the benzene ring in this compound is strongly deactivated towards electrophilic attack. libretexts.orglibretexts.org Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, which typically proceed readily with benzene, would be significantly slower and require much harsher conditions for this compound. libretexts.org

Furthermore, electron-withdrawing groups are known to direct incoming electrophiles to the meta position. libretexts.org In this molecule, both cyanoacetyl groups deactivate all available positions on the ring (ortho and meta to each group). Any potential electrophilic attack is sterically and electronically disfavored, making electrophilic aromatic substitution on the benzene core of this compound exceptionally difficult.

| Substituent Type | Effect on Reactivity | Directing Effect | Examples |

|---|---|---|---|

| Activating | Increases rate of reaction (faster than benzene) | Ortho, Para | -NH₂, -OH, -OR, -Alkyl |

| Deactivating | Decreases rate of reaction (slower than benzene) | Meta | -NO₂, -CN, -COR, -SO₃H |

| Deactivating (Halogens) | Decreases rate of reaction (slower than benzene) | Ortho, Para | -F, -Cl, -Br, -I |

| Cyanoacetyl (-CO-CH₂-CN) | Strongly Deactivating | Meta (predicted) | Present in this compound |

Hydrogenation and Dehydrogenation Studies

Hydrogenation involves the addition of hydrogen across double or triple bonds, typically in the presence of a metal catalyst. This compound possesses multiple functional groups susceptible to reduction: the aromatic ring, two carbonyl groups, and two nitrile groups.

Hydrogenation: The selective hydrogenation of these sites depends on the reaction conditions (catalyst, temperature, pressure).

Aromatic Ring Hydrogenation: The benzene ring is exceptionally stable and resistant to hydrogenation under standard conditions that reduce alkene double bonds. libretexts.org To hydrogenate the aromatic ring to a cyclohexane (B81311) ring, forcing conditions are necessary, such as high pressures and temperatures with potent catalysts like rhodium on carbon (Rh/C) or platinum (Pt). libretexts.orgthieme-connect.de

Carbonyl Group Reduction: The aryl ketone groups can be reduced under various conditions. Catalytic hydrogenation over a palladium catalyst can reduce the carbonyl group (C=O) to a methylene group (-CH₂-), a reaction known as hydrodeoxygenation, which is particularly effective for aryl alkyl ketones. libretexts.orglibretexts.org Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), would likely reduce the carbonyls to secondary alcohols (-CH(OH)-) without affecting the nitrile or aromatic functionalities.

Nitrile Group Reduction: The nitrile groups (C≡N) can be hydrogenated to primary amines (-CH₂NH₂) using catalysts like Raney nickel or platinum oxide, often under pressure.

Dehydrogenation: Dehydrogenation is the process of removing hydrogen, often to form an aromatic system. researchgate.net Since the benzene ring in this compound is already an aromatic, fully unsaturated system, dehydrogenation of the core is not a relevant reaction pathway.

| Reagent/Conditions | Functional Group(s) Reduced | Potential Product Structure |

|---|---|---|

| H₂/Pd-C, 1 atm | Carbonyl (C=O → CH₂) | 1,4-Di(3-cyanopropyl)benzene |

| NaBH₄, Methanol | Carbonyl (C=O → CH(OH)) | 1,4-Bis(1-hydroxy-2-cyanoethyl)benzene |

| H₂/Raney Ni, high pressure | Nitrile (C≡N → CH₂NH₂) and Carbonyl (C=O → CH(OH)) | 1,4-Bis(3-amino-1-hydroxypropyl)benzene |

| H₂/Rh-C, high pressure/temp | Aromatic Ring, Carbonyl, and Nitrile | 1,4-Bis(3-aminopropyl)cyclohexane |

Oxidation and Reduction Chemistry of Aromatic Systems

Oxidation: The term oxidation can refer to the loss of electrons or an increase in the number of bonds to oxygen. masterorganicchemistry.com Aromatic rings are generally stable and resistant to oxidation, except under harsh conditions where the ring can be cleaved. libretexts.org For this compound, the side chains are more likely sites for oxidation. The methylene (-CH₂-) groups are "active" due to their position between two electron-withdrawing groups (carbonyl and nitrile), making them susceptible to certain oxidative pathways, though specific studies on this substrate are limited. Strong oxidizing agents would likely lead to the degradation of the side chains, potentially cleaving the C-C bonds and forming 1,4-benzenedicarboxylic acid.

Reduction: The reduction of the aromatic system in this compound is intrinsically linked to the hydrogenation reactions discussed previously. Reduction involves a gain of electrons or an increase in the number of bonds to hydrogen. masterorganicchemistry.comkhanacademy.org The primary modes of reduction for this molecule target the electron-deficient side chains rather than the electron-rich aromatic ring.

Chemical Reduction: Besides catalytic hydrogenation, chemical reduction using dissolving metals, such as sodium in liquid ammonia (B1221849) (a Birch reduction), can reduce aromatic rings to non-conjugated dienes. libretexts.org However, the presence of reducible carbonyl and nitrile groups would complicate this reaction.

Electrochemical Reduction: Electrochemical methods can also be employed. The reduction of quinones to hydroquinones is a well-known reversible electrochemical process. libretexts.org While this compound is not a quinone, its electron-withdrawing substituents could make it a candidate for electrochemical reduction studies.

Advanced Derivatization for Analytical and Functional Enhancement

The true synthetic utility of this compound lies in the reactivity of its side chains, which can be strategically modified to create molecules with advanced analytical or functional properties.

Development of Spectroscopic Probes and Labeling Reagents

The reactive methylene groups flanked by carbonyl and nitrile functions are key to derivatization. These active methylene sites are readily deprotonated by a base and can participate in a variety of carbon-carbon bond-forming reactions, most notably Knoevenagel condensations with aldehydes and ketones. rsc.org

This reactivity allows for the synthesis of larger, conjugated systems. By reacting this compound with two equivalents of an aromatic aldehyde, a bis-styryl type derivative can be formed. If the chosen aldehyde contains a fluorescent moiety or an environmentally sensitive group, the resulting product could function as a spectroscopic probe. For instance, creating extended π-systems can shift absorption and emission wavelengths, a common strategy in the design of fluorescent dyes and chemosensors. beilstein-journals.org The introduction of electron-withdrawing groups like cyano and acetyl is known to influence the photophysical properties of molecules, making derivatives of this compound interesting targets for materials science and analytical applications. researchgate.netresearchgate.net

Strategic Modifications for Ligand Design and Coordination Chemistry

This compound is an excellent scaffold for building complex, multidentate ligands for use in coordination chemistry. rsc.org While the carbonyl oxygen and nitrile nitrogen atoms can themselves act as weak donor sites, the molecule is more valuable as a precursor for constructing heterocyclic systems with strong metal-binding capabilities.

The active methylene groups can be used in multicomponent reactions to synthesize a variety of heterocycles.

Pyrazoles: Reaction with hydrazine or substituted hydrazines can lead to the formation of bis-pyrazole ligands. beilstein-journals.org Pyrazoles are well-established N-donor ligands in coordination chemistry.

Pyridines: Condensation reactions with various components can yield highly substituted bis-pyridine structures. rsc.org

Thiophenes: Reactions involving elemental sulfur, such as the Gewald reaction, can convert the active methylene functionality into a thiophene (B33073) ring.

The resulting molecules would possess two chelating units separated by a rigid benzene spacer. Such ligands are highly sought after for the construction of coordination polymers and metal-organic frameworks (MOFs), where the defined geometry and length of the ligand control the structure and porosity of the final material. rsc.org

| Reagent(s) | Reaction Type | Resulting Heterocyclic Unit | Potential Application |

|---|---|---|---|

| Hydrazine (H₂N-NH₂) | Cyclocondensation | Pyrazole | N-donor ligands for catalysts, MOFs |

| Aromatic Aldehyde, Malononitrile, Base | Multicomponent Reaction | Substituted Pyridine | N-donor ligands for functional materials |

| Elemental Sulfur, Amine (e.g., Morpholine) | Gewald Reaction | Aminothiophene | S-donor ligands, precursors for conjugated polymers |

| β-Ketoesters, Ammonia source | Hantzsch-type Synthesis | Dihydropyridine/Pyridine | Ligands for coordination complexes |

Applications of 1,4 Di Cyanoacetyl Benzene in Advanced Materials Science

Building Block for Polymeric Materials

The bifunctional nature of 1,4-DI(Cyanoacetyl)benzene makes it an excellent candidate for the synthesis of a diverse range of polymeric materials. The presence of active methylene (B1212753) hydrogens and cyano groups allows for its participation in both condensation and, to a lesser extent, other polymerization systems, leading to polymers with desirable thermal and functional characteristics.

Monomeric Applications in Condensation Polymerization

Condensation polymerization, a process involving the reaction between bifunctional or polyfunctional monomers with the elimination of a small molecule like water, is a primary route for utilizing this compound. rsc.orgmdpi.comvot.pl This monomer can react with various co-monomers, such as diamines and diols, to produce a variety of high-performance polymers, including polyamides and poly(enaminonitrile)s. wikipedia.orgresearchgate.net

The reaction of this compound or its derivatives with aromatic diamines is a key method for synthesizing novel polyamides. sigmaaldrich.com For instance, research has demonstrated the preparation of homopolyamides and random copolyamides by reacting a derivative of this compound with various aromatic diamines like 4,4'-diaminodiphenylmethane and 4,4'-diaminodiphenyl ether. wikipedia.org These reactions typically proceed via a diacid chloride derivative of the benzene (B151609) compound, which readily reacts with the amine groups of the co-monomer to form amide linkages. wikipedia.org The resulting polyamides often exhibit good thermal stability and can be processed into films and other useful forms. nih.govnih.gov The general scheme for such a condensation polymerization involves the step-growth mechanism where dimers, trimers, and eventually long polymer chains are formed. mdpi.com

Furthermore, the active methylene groups in this compound allow for Knoevenagel condensation reactions, expanding the scope of accessible polymers. wikipedia.org For example, it can be used to synthesize poly(enaminonitrile)s, a class of polymers known for their interesting optical and thermal properties. The synthesis often involves the reaction with aromatic diamines, leading to polymers with conjugated backbones. researchgate.net

The properties of the resulting polymers are heavily influenced by the choice of co-monomer, as illustrated in the table below, which summarizes findings for polyamides derived from a related dicarboxylic acid, 1,4-bis(2-cyano-2-carboxyvinyl)benzene. wikipedia.org

| Homopolyamide | Diamine Co-monomer | Yield (%) | Inherent Viscosity (dL/g) |

| Mloo | 4,4'-diaminodiphenylmethane | 94 | 0.35 |

| Eloo | 4,4'-diaminodiphenyl ether | 92 | 0.41 |

| Sloo | 4,4'-diaminodiphenylsulfone | 91 | 0.31 |

| Ploo | 1,4-phenylenediamine | 89 | 0.45 |

Investigation in Radical Polymerization Systems

The investigation of this compound in radical polymerization systems is not extensively documented in scientific literature. Radical polymerization typically involves the addition of free radicals to unsaturated monomers, most commonly those with carbon-carbon double bonds (vinyl monomers). chemspider.comrsc.org The process consists of initiation, propagation, and termination steps. chemspider.com Common initiators for radical polymerization include compounds like azoisobutyronitrile (AIBN) and benzoyl peroxide (BPO), which decompose to form radicals upon heating or irradiation. google.com

The chemical structure of this compound does not lend itself readily to conventional radical polymerization. It lacks the vinyl group necessary to act as a monomer in a chain-growth mechanism. chemspider.com Furthermore, the presence of highly acidic α-hydrogens (protons on the carbon between the cyano and carbonyl groups) makes the molecule susceptible to chain transfer reactions. researchgate.net A propagating radical could easily abstract one of these hydrogens, terminating the growing polymer chain and creating a new, stabilized radical on the this compound molecule, which may not be reactive enough to initiate a new chain efficiently. researchgate.netchimia.ch

While direct homopolymerization via a radical mechanism seems unlikely, there are related areas of investigation. For instance, dicyanobenzene has been used as an electrochemical redox-mediator in radical relay reactions. wikipedia.org Additionally, research into the radical polymerization of other monomers, such as alkyl 2-cyanoacrylates, highlights that while challenging, radical pathways for cyano-containing compounds can be achieved under specific, controlled conditions, often requiring acidic environments to suppress the more dominant anionic polymerization. researchgate.net However, specific studies detailing the successful use of this compound as a monomer or a functional initiator in a radical polymerization system remain to be widely reported.

Design of Functional Polymers with Tailored Characteristics

A significant advantage of using this compound as a monomer is the ability to design functional polymers with characteristics tailored for specific applications. The introduction of the cyano (–C≡N) group into the polymer backbone or as a pendent group can significantly influence the final properties of the material. libretexts.org

Thermal Properties: Polymers derived from this compound and its analogues often exhibit enhanced thermal stability. osti.gov The rigid benzene ring in the monomer unit contributes to a higher glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. chimia.ch For example, polyimides synthesized from dianhydrides containing a central benzene ring structure show excellent thermal stability, with 5% weight loss temperatures often exceeding 500 °C. sigmaaldrich.com Similarly, aromatic polyamides, like Kevlar, which is made from benzene-1,4-dicarboxylic acid and 1,4-diaminobenzene, are known for their exceptional strength and thermal resistance. sigmaaldrich.comresearchgate.net The incorporation of cyano groups can further enhance thermal properties through strong dipole-dipole interactions between polymer chains.

Optical and Electronic Properties: The cyano groups are strong electron-withdrawing groups, which can impart unique optical and electronic properties to the resulting polymers. manchesterorganics.com For instance, related compounds like 1,4-bis(2-cyanostyryl)benzene (B81279) are investigated for their applications in organic light-emitting diodes (OLEDs) due to their favorable electronic properties that can enhance charge transport and light emission. manchesterorganics.com Polymers containing such moieties can be designed to have specific absorption and emission spectra. cmu.edu The refractive indices and dispersion of optical polymers are key parameters for their use in optical devices, and these can be tuned by altering the chemical structure of the monomers.

The table below presents thermal data for a series of semicrystalline polyimides based on a related dianhydride, showcasing how the polymer structure affects its thermal characteristics. sigmaaldrich.com

| Polyimide | Tg (°C) | Tm (°C) | 5% Weight Loss Temp. (°C, N2) | 5% Weight Loss Temp. (°C, Air) |

| PI-1 | 190 | 331, 350 | 545 | 540 |

| PI-2 | 214 | 388 | 553 | 547 |

| PI-3 | 235 | - | 534 | 528 |

| PI-4 | 255 | - | 525 | 522 |

Contributions to Supramolecular Chemistry and Self-Assembly

Beyond covalent polymerization, this compound and its structural analogues are instrumental in the field of supramolecular chemistry. This area focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and coordination bonds. The rigid central benzene ring and the functional cyanoacetyl groups provide ideal sites for these interactions, enabling the construction of complex, ordered structures.

Host-Guest Complexation with this compound Scaffolds

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. While direct studies on this compound as a host are limited, its structural motifs are prevalent in well-established host systems. For example, scaffolds based on 1,4-disubstituted benzene rings are fundamental to the construction of macrocyclic hosts like pillar[n]arenes and certain molecular cages. rsc.org These hosts can encapsulate guest molecules within their cavities, stabilized by non-covalent interactions.

The cyano groups of this compound could potentially participate in hydrogen bonding or coordination with suitable guests. More commonly, related dicarboxylate ligands, such as terephthalic acid (benzene-1,4-dicarboxylic acid), are used to construct metal-organic frameworks (MOFs). wikipedia.orgsigmaaldrich.com These porous materials act as hosts, capable of encapsulating various guest molecules, with applications in gas storage and separation. wikipedia.orgsigmaaldrich.com The functionalization of these benzene-based linkers is a key strategy for tuning the host-guest properties of the resulting framework. chimia.ch

Directed Self-Assembly Processes and Hierarchical Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The rigid, linear geometry of 1,4-disubstituted benzene derivatives makes them ideal building blocks for creating well-defined, higher-order architectures.

Coordination Polymers and MOFs: A primary application of benzene-based linkers is in the synthesis of coordination polymers and MOFs. mdpi.comresearchgate.netmanchesterorganics.com In these materials, metal ions or clusters are connected by organic ligands (like derivatives of 1,4-benzenedicarboxylic acid or 1,4-bis(imidazol-1-yl)benzene) to form one-, two-, or three-dimensional networks. wikipedia.orggoogle.com The resulting structures can have precisely defined pores and channels, leading to applications in catalysis, sensing, and gas separation. google.comsigmaaldrich.com The structure of the linker, including the nature and position of its functional groups, directs the topology and properties of the final framework. manchesterorganics.com

Organogels and Liquid Crystals: Derivatives of 1,4-disubstituted benzenes are also known to form organogels and liquid crystals. nih.govchemspider.comosti.gov Organogelators can self-assemble in organic solvents to form three-dimensional fibrous networks that immobilize the solvent. nih.govchemspider.comosti.gov For example, organogels have been formed from benzene-1,4-diboronic acid and a polymer, where the boronic acid acts as a crosslinker. nih.govosti.gov Similarly, the rod-like shape of many 1,4-disubstituted benzene compounds makes them common components (mesogens) in liquid crystals, which exhibit phases of matter with properties intermediate between those of conventional liquids and solid crystals. The ability of these molecules to align in a preferred direction is the basis for their use in display technologies.

The creation of these hierarchical architectures, from the molecular level up to macroscopic materials, demonstrates the versatility of the 1,4-disubstituted benzene scaffold in directing self-assembly processes.

Formation of One-Dimensional and Two-Dimensional Supramolecular Structures

The self-assembly of molecules into ordered one-dimensional (1D) and two-dimensional (2D) superstructures is a cornerstone of bottom-up nanotechnology, driven by specific, non-covalent intermolecular interactions. The linear, bifunctional geometry of this compound makes it an ideal candidate for constructing such supramolecular polymers and networks. The assembly is governed by a combination of hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Detailed research into related molecular systems demonstrates the principles guiding this assembly. For instance, studies on benzene-1,3,5-tricarboxamides show that hydrogen bonding is a primary driver for the formation of ordered 1D supramolecular polymers. nih.gov The cooperative nature of these bonds, where the formation of one bond strengthens the next, is critical for creating stable, extended structures. nih.gov In this compound, several groups can participate in these interactions:

The carbonyl oxygen and the cyano nitrogen can act as hydrogen bond acceptors.

The α-hydrogens of the methylene groups, activated by the adjacent electron-withdrawing carbonyl and cyano groups, can serve as hydrogen bond donors.

The central benzene ring facilitates π-π stacking interactions between molecules.

The cyano group itself is highly versatile in forming intermolecular bonds. mdpi.com While an individual cyano group creates a weak π-hole (a region of positive electrostatic potential), the presence of multiple groups can consolidate these into a more intense positive region, capable of forming strong non-covalent bonds with Lewis bases. mdpi.com This directional interaction, combined with hydrogen bonding, can guide the molecules into well-defined 1D chains or 2D sheets. Theoretical studies on similar molecules, like perylene-3,4,9,10-tetracarboxylic-3,4,9,10-dianhydride (PTCDA), have shown that a variety of 1D and 2D structures, including herringbone and brick wall patterns, can be formed through hydrogen bonding between the peripheral functional groups. aps.org

| Interaction Type | Participating Groups (Donor) | Participating Groups (Acceptor) | Potential Resulting Structure |

|---|---|---|---|

| Hydrogen Bonding | Active Methylene (α-CH₂) | Carbonyl Oxygen (C=O), Cyano Nitrogen (C≡N) | 1D Chains, 2D Networks |

| π-π Stacking | Benzene Ring | Benzene Ring | Stabilization of 1D and 2D assemblies |

| Dipole-Dipole | Cyanoacetyl Group (-COCH₂CN) | Cyanoacetyl Group (-COCH₂CN) | Ordered packing in crystal lattice |

| Tetrel Bonding (π-hole) | Cyano Group (C≡N) | Lewis Bases / Electron-rich species | Directional intermolecular linkage |

Development of Novel Functional Materials

The unique electronic and chemical properties of this compound make it a versatile precursor for a range of novel functional materials with applications in optoelectronics, chemical sensing, and nanotechnology.

Exploration in Optoelectronic and Photonic Devices

Organic materials are increasingly central to the development of next-generation optoelectronic devices due to their tunable properties, solution processability, and mechanical flexibility. bohrium.com Molecules with a donor-acceptor (D-A) architecture are particularly important as they can exhibit intramolecular charge transfer (ICT), a process fundamental to their photophysical properties. mdpi.com

This compound can be viewed as an acceptor-donor-acceptor (A-D-A) molecule, where the central benzene ring acts as an electron donor and the two terminal cyanoacetyl groups function as strong electron acceptors. This configuration is known to facilitate efficient ICT upon photoexcitation, which is a key characteristic for luminescent materials used in organic light-emitting diodes (OLEDs) and other photonic devices. mdpi.com While direct studies on this compound are limited, research on analogous compounds highlights its potential. For example, bis-benzofulvenes, whose electronic properties can be tuned with electron-withdrawing groups like the cyano moiety, show promise for optoelectronic applications. chemistryviews.org Similarly, other D-A molecules containing cyano groups and aromatic cores are known to be fluorescent. beilstein-journals.org The introduction of such electron-withdrawing groups often leads to a narrowing of the HOMO-LUMO gap, which can enhance the optoelectronic performance of the material. chemistryviews.org

| Compound Class | Key Structural Features | Observed Property | Potential Application | Reference |

|---|---|---|---|---|

| Disilane-Linked D-A-D Molecules | Donor-Acceptor structure with thiophene (B33073) | Blue to green fluorescence (Solid-state quantum yield of 0.17) | Solid-state lighting, OLEDs | mdpi.com |

| Alkynylated Quinolines | Quinolines with cyano-functionalized acetylenes | Tunable absorption and fluorescence | Fluorescent probes, Emitters | beilstein-journals.org |

| Bis-Benzofulvenes | Extended conjugated system with electron-withdrawing groups | Narrowed HOMO-LUMO gap | Organic semiconductors | chemistryviews.org |

| Carbazole Derivatives | Carbazole linked to a bromo-phenyl group | Strong persistent room-temperature phosphorescence (Quantum yield of 39.5%) | OLEDs, Anti-forgery materials | bohrium.com |

Engineering of Molecular Recognition Systems and Chemical Sensors

The development of chemical sensors for the selective and sensitive detection of specific ions and molecules is crucial for environmental monitoring and medical diagnostics. The functional groups within this compound provide multiple avenues for its use in molecular recognition systems. Molecular recognition relies on specific, non-covalent interactions between a host molecule (the sensor) and a guest molecule (the analyte). researchgate.net

The cyanoacetyl moiety is a key component for sensing applications. The active methylene group is a classic Michael donor and can react with specific analytes, leading to a detectable change in the molecule's optical properties. Furthermore, the electron-deficient cyano and carbonyl groups can act as binding sites for various species. Research on related 3-cyanoacetyl indole (B1671886) compounds has demonstrated their ability to act as selective fluorescent probes for anions like phosphate (B84403) through fluorescence quenching mechanisms. rsc.org The interaction often involves hydrogen bonding or a chemical reaction with the analyte. rsc.org The dual functionality of the cyanoacetyl group allows for the design of sensors that operate through various mechanisms, including colorimetric or fluorometric changes upon binding. For instance, probes containing cyano groups have been successfully employed to detect metal ions like copper and palladium, as well as anions like fluoride. rsc.org

| Sensing Molecule Class | Analyte Detected | Sensing Mechanism | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| 3-Cyanoacetyl Indole Derivative | HPO₄²⁻ (Phosphate) | Fluorescence Quenching | Not Specified | rsc.org |

| Indole-based Probe | F⁻ (Fluoride) | Color change (colorless to green) and ratiometric fluorescence shift | Not Specified | rsc.org |

| Cyanoquinoxaline 1,4-dioxide | Cu²⁺, Pd²⁺, F⁻ | Color change and Fluorescence Quenching | Not Specified | rsc.org |

| 1,4-Bis(styryl)benzene Derivative | Hg²⁺ (Mercury) | Fluorescence Quenching (via thioacetal deprotection) | 7 nM | mdpi.com |

Advanced Applications in Smart Materials and Nanotechnology

Smart materials, or stimuli-responsive materials, are designed to change their properties in response to external triggers like pH, light, temperature, or the presence of a chemical substance. magtech.com.cnsemanticscholar.org Nanotechnology involves the manipulation of matter on an atomic and molecular scale, typically between 1 and 100 nanometers. nih.gov this compound serves as a valuable molecular building block for creating materials in both of these advanced domains.

For smart materials, the reactivity of the cyanoacetyl groups is key. The active methylene bridge is particularly suitable for Knoevenagel condensation reactions, a powerful tool for carbon-carbon bond formation and polymerization. By reacting this compound with various dialdehydes, it is possible to synthesize conjugated polymers. If stimuli-responsive moieties, such as azobenzene (B91143) (for light response) or acidic/basic groups (for pH response), are incorporated into the polymer backbone or as side chains, the resulting material can exhibit smart behavior. semanticscholar.orgnih.gov

In nanotechnology, this compound can be used as a bifunctional linker or a surface functionalizing agent for nanomaterials such as carbon nanotubes or metal nanoparticles. nih.govfraunhofer.com The terminal cyano or carbonyl groups can be used to anchor the molecule onto a nanoparticle surface, creating an organic shell that modifies the nanoparticle's properties, such as its solubility, stability, or ability to interact with other molecules. nih.govnih.gov This functionalization is a critical step in preparing nanomaterials for applications in catalysis, environmental remediation, and biomedicine. nih.gov

| Application Domain | Synthetic Strategy | Role of this compound | Potential Outcome |

|---|---|---|---|

| Smart Materials | Polycondensation (e.g., Knoevenagel) with functional co-monomers | Bifunctional monomer providing a rigid core and reactive sites | Stimuli-responsive polymers for sensors, actuators, or drug delivery |

| Nanotechnology | Surface modification of nanoparticles (e.g., AuNPs, CNTs) | Bifunctional surface ligand or linker molecule | Hybrid organic-inorganic nanomaterials with tailored surface chemistry |

Theoretical and Computational Studies of 1,4 Di Cyanoacetyl Benzene

Quantum Chemical Investigations

Quantum chemical methods are powerful tools for understanding molecular structure, stability, and reactivity. researchgate.net They are broadly categorized into density functional theory (DFT), ab initio, and semiempirical methods.

DFT is a popular computational method that calculates the electronic structure of atoms and molecules based on the electron density, offering a balance between accuracy and computational cost. researchgate.net

A DFT study of 1,4-DI(Cyanoacetyl)benzene would involve optimizing its molecular geometry to find the most stable arrangement of its atoms. Following optimization, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be characterized. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap generally indicates higher reactivity. For a molecule like this compound, the HOMO would likely be distributed across the benzene (B151609) ring, while the electron-withdrawing cyanoacetyl groups would significantly influence the energy and localization of the LUMO. rsc.org

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated. These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap.

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative measure of the molecule's reactivity. jiaolei.group For this compound, the presence of two cyanoacetyl groups would be expected to result in a high electrophilicity index.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (UV-Vis). mdpi.comrsc.orgrsc.org A TD-DFT calculation on this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govnih.gov The calculations would identify the specific electronic transitions, such as π → π* transitions, responsible for the observed spectral features. nih.gov

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data for parametrization. ictp.itmontana.edu Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. They are generally more computationally demanding than DFT but can offer higher accuracy. An ab initio study would provide precise information on the geometry and energy of this compound, serving as a benchmark for other methods. arxiv.org

Semiempirical methods are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify calculations, making them significantly faster than DFT or ab initio methods. uni-muenchen.dewikipedia.org This speed allows for the study of very large molecular systems. Methods like AM1 (Austin Model 1) and PM3 (Parametric Model 3) would provide estimates of the heat of formation, molecular geometry, and electronic properties of this compound. youtube.com While less accurate in an absolute sense, they are useful for screening large numbers of molecules or studying large systems where higher-level theory is computationally prohibitive. wikipedia.org

Semiempirical Molecular Orbital Methods (e.g., RM1, AM1, PM3)

Optimization of Molecular Geometries and Conformational Analysis

The first step in computationally characterizing a molecule like this compound is to determine its most stable three-dimensional structure, a process known as geometry optimization. scm.com This involves using quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the forces on each atom and adjust their positions until a minimum energy conformation is found. scm.comacs.org For a molecule with rotatable bonds, like the cyanoacetyl groups attached to the central benzene ring, this process can reveal multiple stable conformers, each corresponding to a local minimum on the potential energy surface.

Computational methods can map out the potential energy surface as a function of the dihedral angles defining the orientation of the substituents. This allows for the identification of the global minimum energy structure, which is the most populated conformation at thermal equilibrium, as well as other low-energy conformers that may also be present. libretexts.org

Table 1: Hypothetical Torsional Energy Profile for Rotation of a Cyanoacetyl Group in this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 5.0 | Eclipsed (High Energy) |

| 60 | 0.5 | Gauche |

| 120 | 2.5 | Partially Eclipsed |

| 180 | 0.0 | Anti (Lowest Energy) |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would be derived from specific quantum chemical calculations.

Energetic Landscape and Reaction Pathway Modeling

Beyond static structures, computational chemistry can explore the energetic landscape of reactions involving this compound. This involves mapping the potential energy surface that connects reactants, transition states, and products. researchgate.net By identifying the lowest energy path between these points, the reaction mechanism can be elucidated.

Transition state theory is a cornerstone of this analysis. A transition state represents the highest energy point along the reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. scielo.br Computational methods can locate these fleeting structures and calculate their energies, which is crucial for determining the activation energy of a reaction. A higher activation energy corresponds to a slower reaction rate.

For this compound, this could involve modeling its synthesis, decomposition, or its participation in further chemical transformations. For example, the energetic barriers for the addition of a nucleophile to the carbonyl carbons or the abstraction of the acidic methylene (B1212753) protons could be calculated. These theoretical predictions can provide valuable insights into the reactivity of the molecule and guide the design of new synthetic routes or applications. researchgate.netscielo.br

Molecular Dynamics Simulations and Conformational Preferences

While quantum mechanics provides a detailed electronic picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. beilstein-journals.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent effects, and intermolecular interactions in a simulated environment that mimics real-world conditions. nih.govchemrxiv.org

For this compound, MD simulations can be used to explore its conformational preferences in different solvents or in the solid state. By simulating the molecule over nanoseconds or even microseconds, it is possible to observe the transitions between different low-energy conformers identified through conformational analysis. nih.gov This provides a more realistic picture of the molecule's flexibility and the relative populations of its various shapes.

The results of MD simulations can be analyzed to generate properties such as radial distribution functions, which describe the probability of finding other molecules or solvent molecules at a certain distance from a specific atom or functional group in this compound. This information is invaluable for understanding solvation and how the molecule interacts with its environment. nih.gov

Analysis of Intermolecular Interactions and Non-Covalent Bonding

The way molecules interact with each other governs their macroscopic properties, such as crystal packing, melting point, and solubility. nih.gov For this compound, a variety of non-covalent interactions are expected to play a significant role. wikipedia.org These interactions, while weaker than covalent bonds, are collectively crucial in determining the supramolecular assembly of the molecule. researchgate.net

Computational methods can be used to identify and quantify these non-covalent interactions. nsf.gov Key interactions for this compound would include:

Hydrogen Bonding: Although not a classic hydrogen bond donor, the acidic C-H bonds of the methylene groups could potentially form weak hydrogen bonds with the nitrogen of the cyano group or the oxygen of the carbonyl group of neighboring molecules. nih.gov

π-π Stacking: The central benzene ring provides a large π-system that can interact favorably with the π-systems of adjacent molecules. rsc.org The geometry of this stacking (e.g., parallel-displaced or T-shaped) can be predicted computationally.

Dipole-Dipole Interactions: The cyanoacetyl groups possess significant dipole moments due to the electronegative oxygen and nitrogen atoms. These dipoles can align in the solid state to maximize attractive interactions.

Tools like Non-Covalent Interaction (NCI) analysis can be employed to visualize the regions of space where these interactions are occurring. rsc.org This provides a qualitative and quantitative understanding of the forces that hold the molecules together in a condensed phase. rsc.orgmdpi.com The study of intermolecular interactions in the crystalline state of benzene and its derivatives has shown that the introduction of electron-withdrawing groups, such as the cyanoacetyl group, can significantly influence the types and strengths of these interactions, often leading to the formation of stronger hydrogen bonds and stacking interactions compared to unsubstituted benzene. rsc.orgresearchgate.net

Table 2: Calculated Intermolecular Interaction Energies in a Hypothetical Dimer of this compound

| Interaction Type | Energy (kcal/mol) |

| π-π Stacking | -3.5 |

| C-H···N Hydrogen Bond | -1.8 |

| C-H···O Hydrogen Bond | -1.5 |

| van der Waals | -2.0 |

Note: This table is for illustrative purposes. The actual interaction energies would depend on the specific geometry of the dimer and the level of theory used for the calculation.

Computational Design and Screening of Novel this compound Derivatives

One of the most powerful applications of computational chemistry is the ability to design and screen novel molecules with desired properties before they are synthesized in the laboratory. ijcrt.org This in-silico approach can significantly accelerate the discovery of new materials and functional molecules.

Starting with the core structure of this compound, computational methods can be used to explore the effects of various substitutions on the benzene ring or modifications to the cyanoacetyl side chains. For example, one could computationally screen a library of derivatives with different electron-donating or electron-withdrawing groups on the aromatic ring to tune the molecule's electronic properties, such as its HOMO-LUMO gap. mdpi.com A smaller HOMO-LUMO gap is often associated with higher chemical reactivity and can be a desirable property for certain applications. mdpi.com

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies can be performed computationally. nih.gov By calculating a range of molecular descriptors (e.g., molecular weight, logP, polar surface area, dipole moment) for a series of designed derivatives and correlating them with a predicted property (e.g., binding affinity to a target protein, electronic absorption wavelength), it is possible to build predictive models. scielo.br These models can then be used to screen large virtual libraries of compounds to identify promising candidates for synthesis and experimental validation. acs.orgresearchgate.net This approach has been successfully used in drug discovery and materials science to optimize lead compounds and discover new molecules with enhanced performance. nih.govnih.gov

Future Research Directions and Interdisciplinary Perspectives

Innovative Synthetic Routes for Enhanced Yields and Selectivity

The development of novel and efficient synthetic methodologies for 1,4-di(cyanoacetyl)benzene is a pivotal area for future research. Current synthetic approaches often involve multi-step processes that can be prone to moderate yields and the formation of side products. Future investigations should prioritize the development of innovative synthetic routes that offer improved yields, enhanced selectivity, and environmentally benign reaction conditions.

One promising avenue is the exploration of catalytic systems that can facilitate the direct cyanoacetylation of a benzene (B151609) core. This could involve the design of novel catalysts or the application of existing ones in new contexts. For instance, while Friedel-Crafts acylation is a standard method, its application to dicarbonyl compounds can be challenging. physicsandmathstutor.com Research into alternative Lewis or Brønsted acid catalysts, or even metal-free catalytic systems, could lead to more efficient and selective syntheses.

The use of alternative cyanoacetylating agents should also be explored. While cyanoacetyl chloride is commonly used, its reactivity can sometimes lead to a lack of selectivity. google.comgoogleapis.com Milder and more selective reagents, potentially activated in situ, could provide better control over the reaction and higher yields of the desired 1,4-disubstituted product. thieme-connect.com The exploration of solvent effects and reaction conditions, such as temperature and pressure, will also be crucial in optimizing these new synthetic strategies. google.comgoogle.com

Expanding the Scope of Reactivity for Diverse Organic Transformations

The unique structural features of this compound, namely the two electrophilic cyanoacetyl groups positioned at opposite ends of a benzene ring, make it a versatile building block for a wide array of organic transformations. Future research should focus on systematically exploring and expanding the reactivity of this compound to generate a diverse range of complex organic molecules and heterocyclic systems.

The active methylene (B1212753) groups flanked by a carbonyl and a nitrile group are prime sites for various condensation reactions. Knoevenagel condensation with a variety of aldehydes and ketones could yield a plethora of substituted alkenes, which are themselves valuable intermediates. rsc.org Exploring the use of different catalysts, including base catalysts and Lewis acids, could influence the stereoselectivity of these reactions.

The cyanoacetyl moieties are also excellent precursors for the synthesis of various five- and six-membered heterocycles. fiveable.me For example, reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reaction with amidines or guanidines could produce pyrimidines. beilstein-journals.orgresearchgate.net The symmetrical nature of this compound allows for the construction of bis-heterocyclic systems, which are of interest in materials science and medicinal chemistry. A systematic investigation into the reaction of this compound with a wide range of binucleophiles would be a fruitful area of research. For instance, reactions with thiosemicarbazide (B42300) could yield thiadiazole derivatives, and reactions with hydroxylamine (B1172632) could lead to isoxazoles. sioc-journal.cnrsc.org

Furthermore, the nitrile groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines, opening up another dimension of reactivity. These transformations would convert this compound into a precursor for polyamides, polyesters, and other polymeric materials. The benzene ring itself can also undergo further electrophilic substitution reactions, although the deactivating nature of the cyanoacetyl groups must be taken into account. studymind.co.uklibretexts.org Under forcing conditions, it might be possible to introduce additional substituents onto the ring, leading to even more complex and functionalized molecules.

Integration into Advanced Functional Materials Platforms

The rigid, symmetric, and highly functionalized structure of this compound makes it an excellent candidate for incorporation into a variety of advanced functional materials. Future research should focus on leveraging its unique properties to design and synthesize novel materials with tailored electronic, optical, and porous properties.

A significant area of exploration is the use of this compound and its derivatives as organic linkers in the construction of Metal-Organic Frameworks (MOFs). wikipedia.org The nitrile or carboxylate groups (after hydrolysis) can coordinate to metal ions or clusters, leading to the formation of porous, crystalline structures. rsc.orgwu.ac.th The resulting MOFs could exhibit high surface areas and tunable pore sizes, making them suitable for applications in gas storage and separation, catalysis, and sensing. ossila.comresearchgate.net The presence of the cyano groups could also impart specific functionalities to the MOF, such as selective guest binding or postsynthetic modification.

The extended π-system of this compound suggests its potential for use in the development of organic electronic materials. By incorporating this unit into conjugated polymers, it may be possible to create materials with interesting semiconducting or luminescent properties. wikipedia.org The electron-withdrawing nature of the cyanoacetyl groups can be used to tune the electronic energy levels of the resulting polymers, which is crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Furthermore, the ability of the cyanoacetyl groups to participate in various chemical reactions opens up possibilities for creating functional polymers and cross-linked materials. For example, polymerization reactions involving the active methylene groups could lead to the formation of novel polymer backbones. The nitrile groups can also be used as reactive sites for cross-linking, leading to the formation of robust and stable polymer networks. These materials could find applications as membranes, coatings, or in drug delivery systems.

Synergistic Research with Analytical Chemistry for Biomarker Derivatization

The reactivity of the cyanoacetyl groups in this compound presents an intriguing opportunity for synergistic research with analytical chemistry, particularly in the development of new derivatization reagents for the detection and quantification of biomarkers. Biomarkers are often present in complex biological matrices at very low concentrations, and their detection can be enhanced by chemical derivatization, which improves their chromatographic and mass spectrometric properties. nih.govnih.gov

Future research could explore the use of this compound as a derivatizing agent for specific classes of biomarkers, such as those containing primary or secondary amine groups, or hydroxyl groups. The reaction of the cyanoacetyl group with these functional groups could form stable adducts with enhanced detectability. For example, the reaction with an amine-containing biomarker would form an enamine, which may have improved ionization efficiency in mass spectrometry or a stronger chromophore for UV-Vis detection. nih.govresearchgate.net

The symmetrical nature of this compound allows for the simultaneous derivatization of two biomarker molecules, which could be advantageous in certain analytical applications. This could potentially lead to an amplification of the analytical signal. The introduction of the rigid benzene ring and the two cyano groups would also significantly increase the molecular weight of the derivatized biomarker, shifting its mass-to-charge ratio to a region of the mass spectrum with less interference. researchgate.net

To be a successful derivatization agent, the reaction must be rapid, quantitative, and produce a stable product. Therefore, detailed kinetic and mechanistic studies of the derivatization reaction would be essential. The development of optimized reaction conditions, including solvent, temperature, and pH, would also be necessary. Furthermore, the synthesis of derivatives of this compound containing specific reporter groups, such as fluorophores or isotopically labeled tags, could further enhance the sensitivity and selectivity of the analytical method.

Computational Driven Discovery of New Derivatives and Applications

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new derivatives of this compound and for predicting their potential applications. By leveraging in silico methods, researchers can screen large virtual libraries of compounds, investigate reaction mechanisms, and predict the properties of novel materials, thereby guiding and prioritizing experimental efforts. synthiaonline.com

Future research should employ quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the electronic structure and reactivity of this compound and its derivatives. researchgate.net These calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding its reactivity in various organic transformations. mdpi.com For example, computational studies could be used to predict the most favorable sites for electrophilic or nucleophilic attack, or to model the transition states of key reaction steps, thereby aiding in the design of more efficient synthetic routes.

Molecular modeling and simulation techniques can be used to predict the properties of materials incorporating this compound. For instance, the potential of a derivative to form a stable Metal-Organic Framework (MOF) with a desired topology and pore size could be assessed computationally before any synthetic work is undertaken. researchgate.net Similarly, the electronic properties of conjugated polymers containing the this compound unit could be calculated to predict their suitability for various electronic applications.

In the context of drug design and biomarker derivatization, computational docking studies could be used to predict the binding affinity of this compound derivatives to the active sites of enzymes or receptors. rsc.orgresearchgate.net This could help in the rational design of new enzyme inhibitors or in the development of highly selective derivatization agents for specific biomarkers. By combining computational predictions with experimental validation, the research and development process for new applications of this compound can be made significantly more efficient and cost-effective.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1,4-di(cyanoacetyl)benzene, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, nitration of benzene derivatives followed by cyanoacetylation is a common approach. To optimize purity, use column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) . Recrystallization from ethanol or DCM-hexane systems can further reduce impurities. Monitor reaction progress using TLC (silica plates, UV visualization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use and NMR (DMSO-d6 or CDCl3) to confirm aromatic protons (δ 7.2–8.0 ppm) and cyanoacetyl groups (δ 3.5–4.0 ppm for CH2, δ 170–175 ppm for carbonyl carbons) .

- FT-IR : Identify C≡N stretching (2250–2220 cm) and carbonyl vibrations (1700–1680 cm) .

- XRD : For crystalline samples, single-crystal X-ray diffraction resolves molecular geometry and packing .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use N95 masks if generating dust .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or particulates .

- Spill Management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents .

Q. How can this compound be detected in environmental samples?

- Methodological Answer : Use LC-MS/MS with electrospray ionization (negative mode) for trace analysis. Optimize column conditions (e.g., C18, 2.6 µm particle size) and mobile phase (methanol/0.1% formic acid) to achieve detection limits <1 ppb. Validate with deuterated internal standards (e.g., 1,4-dichlorobenzene-d4) to correct matrix effects .

Advanced Research Questions

Q. How do computational methods (DFT, MP2) predict the electronic and optical properties of this compound?

- Methodological Answer :

- Geometry Optimization : Use Gaussian09 with B3LYP/6-31G** to minimize energy and calculate dipole moments. Compare with MP2 for electron correlation effects .